1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one
Description
This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-imidazol-1-yl group and at the 8-position with a 2-(thiophen-3-yl)acetyl moiety. The bicyclic scaffold is structurally rigid, conferring conformational constraints that may enhance receptor-binding specificity. The imidazole ring provides hydrogen-bonding capabilities, while the thiophene group contributes aromatic and hydrophobic interactions.
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(7-12-3-6-21-10-12)19-13-1-2-14(19)9-15(8-13)18-5-4-17-11-18/h3-6,10-11,13-15H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTLYXBIZGFMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CSC=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including an imidazole ring and a bicyclic azabicyclo framework. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound's structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C18H22N4OS |
| Molecular Weight | 342.46 g/mol |
| Key Functional Groups | Imidazole, thiophene, ketone |
Antimicrobial Properties
Research indicates that compounds containing imidazole and thiophene rings exhibit notable antimicrobial activity. For instance, derivatives of imidazole have been shown to possess antifungal properties against various strains, including Candida species . The incorporation of the thiophene moiety may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets.
Anti-cancer Activity
The compound's structural similarity to known anti-cancer agents suggests potential efficacy in oncology. Studies involving related imidazole derivatives have reported significant cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest . The presence of the azabicyclo structure may contribute to neuroactive properties, making it a candidate for further exploration in neuropharmacology.
Neuropharmacological Effects
The bicyclic structure of the compound is hypothesized to interact with neurotransmitter systems, particularly the nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders . Initial studies suggest that modifications to the imidazole ring can influence receptor binding affinity and selectivity.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : Utilizing standard cyclization techniques to create the imidazole framework.
- Bicyclic Structure Construction : Employing strategies such as ring-closing reactions to form the azabicyclo system.
- Functional Group Modifications : Introducing thiophenes and ketone functionalities through electrophilic substitutions or coupling reactions.
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of imidazole were tested for their antifungal activity against Candida albicans. Results indicated that modifications leading to increased lipophilicity significantly enhanced antifungal potency, suggesting that similar modifications could be beneficial for this compound .
Study 2: Cytotoxicity in Cancer Cells
Another study evaluated the cytotoxic effects of various imidazole derivatives on human breast cancer cell lines (MCF7). The results demonstrated that compounds with an azabicyclo structure exhibited higher cytotoxicity compared to their linear counterparts, highlighting the importance of structural complexity in drug design .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Notes:
- Molecular Weight : Calculated for target compound assuming formula C₁₆H₁₉N₃OS.
- Functional Insights: Imidazole vs. Thiophene vs. Bicyclic Core Modifications: Derivatives with extended substituents (e.g., pyrimidine-carbonyl in ) show versatility in targeting larger binding pockets, such as kinase ATP sites.
Pharmacological and Physicochemical Inference
- Lipophilicity : The thiophene moiety (logP ~2.5) may enhance blood-brain barrier penetration compared to bulkier analogs like BK70965 (logP ~3.1, ).
- Receptor Targeting: Imidazole-Containing Analogs: Imidazole’s nitrogen atoms are critical for coordinating metal ions (e.g., in metalloenzymes) or forming hydrogen bonds with Asp/Glu residues in GPCRs . FXR Agonism: links bicyclo-octane derivatives to FXR modulation, though the target compound’s imidazole-thiophene combination may shift activity toward non-FXR targets .
Q & A
Q. What are the key synthetic routes for 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes, starting with the construction of the 8-azabicyclo[3.2.1]octane framework, followed by functionalization with imidazole and thiophene groups. Key steps include:
- Bicyclic Core Formation : Use of reductive amination or cycloaddition reactions to assemble the azabicyclo structure .
- Imidazole Incorporation : Nucleophilic substitution or copper-catalyzed "click" chemistry to attach the imidazole moiety .
- Thiophene Ketone Attachment : Friedel-Crafts acylation or Suzuki-Miyaura coupling for thiophen-3-yl ethanone integration .
Critical reaction parameters include: - Temperature : Elevated temperatures (80–120°C) for cyclization steps .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions or CuI for triazole/imidazole ligation .
Purification often requires column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of imidazole and thiophene substitution. Key signals include:
- Imidazole protons : δ 7.5–8.5 ppm (aromatic protons) .
- Bicyclic protons : Distinct splitting patterns due to restricted rotation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 356.2) .
- X-ray Crystallography : Resolves stereochemistry of the azabicyclo core and confirms spatial orientation of substituents .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets, and what parameters are critical for accurate predictions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., cytochrome P450 enzymes or kinases). Focus on:
- Binding Affinity : Calculate ΔG values; prioritize poses with hydrogen bonds to imidazole N-atoms or thiophene π-π stacking .
- Solvent Effects : Include implicit solvent models (e.g., PBSA/GBSA) to account for hydrophobicity of the bicyclic core .
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes. Monitor RMSD fluctuations (<2 Å indicates stable binding) .
- Validation : Cross-reference computational results with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer : Contradictions often arise from variations in:
- Assay Conditions :
- pH Sensitivity : Imidazole’s pKa (~6.8) affects protonation states in different buffers .
- Cell Lines : Differences in membrane permeability (e.g., HEK293 vs. HepG2) may alter IC₅₀ values .
- Compound Purity : Residual solvents (e.g., DMSO) in stock solutions can interfere with enzymatic assays .
Resolution Strategies : - Standardized Protocols : Adopt uniform assay buffers (e.g., PBS at pH 7.4) and cell lines .
- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from artifacts .
- Batch Consistency : Validate purity via HPLC-UV/ELSD for each experimental replicate .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride salts via treatment with HCl gas to enhance aqueous solubility .
- Prodrug Design : Introduce ester groups at the ketone moiety for hydrolytic activation in vivo .
- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles to improve plasma half-life .
- LogP Adjustment : Introduce polar substituents (e.g., -OH or -SO₃H) while monitoring permeability via Caco-2 assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
